molecular formula C16H26IN3O6S B029813 N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide CAS No. 162240-57-5

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide

Cat. No. B029813
M. Wt: 515.4 g/mol
InChI Key: CQVZBTBSURUDKC-YDALLXLXSA-M
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Description

Synthesis Analysis

The synthesis of ergothioneine derivatives involves multiple steps, including methylation and ethoxycarbonylation. Improved synthesis methods have been developed to enhance yields and purity, such as protecting the histidine carboxylic group with a methyl ester to improve chemical yield in a multi-step reaction process (Behof et al., 2022).

Molecular Structure Analysis

The molecular structure of ergothioneine and its derivatives has been elucidated using various analytical techniques. Studies involving infrared multiphoton dissociation (IRMPD) spectroscopy and density functional theory (DFT) have provided insights into the tautomer structures of ergothioneine, highlighting the stability and tautomeric equilibrium of these molecules in different environments (Peckelsen et al., 2017).

Chemical Reactions and Properties

Ergothioneine derivatives exhibit unique reactivity with singlet oxygen, indicating high reactivity and specificity in forming products resistant to glutathione and TRIS, which suggests a distinctive mechanism of action in oxidative processes (Stoffels et al., 2017).

Scientific Research Applications

  • Mass Spectrometry Analysis : Ethoxycarbonyl-peptide methyl esters, which are similar in structure to N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide, have been found useful for mass spectrometric analysis. The ethoxycarbonyl group offers advantages over other protecting groups, enhancing the intensity and facilitating the interpretation of fragmentation patterns in mass spectrometry (Kamerling, Heerma, & Vliegenthart, 1968).

  • Organic Synthesis : Studies in organic synthesis have explored the use of ethoxycarbonyl derivatives in reactions like ozonization and reduction, which could be relevant for understanding the reactivity and applications of the N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl derivative in chemical syntheses (Francavilla et al., 2002).

  • Aminolysis of Esters : The aminolysis of related ethoxycarbonyl esters has been studied, providing insights into the reaction mechanisms and potential applications of similar compounds in pharmaceutical or synthetic chemistry (Takahashi, Hashimoto, & Kanō, 1973).

  • PET Radioligand Synthesis for Alzheimer's Disease : An improved synthesis method for an ergothioneine PET radioligand, which protects the histidine carboxylic group with a methyl ester (similar in functionality to N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide), has been developed to study oxidative stress in Alzheimer’s disease (Behof et al., 2022).

  • Nucleophilic Aminocarbonylation : Alkoxycarbonyl derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction that could be relevant for N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide (Takács et al., 2014).

  • Stable Isotope Ratio Analysis : N(O,S)-Ethoxycarbonyl trifluoroethyl amino acid esters, structurally similar to the compound , have been used for stable isotope ratio analysis in amino acids, indicating potential analytical applications (Pietzsch, Julius, & Hanefeld, 1997).

Safety And Hazards

Ergothioneine has been passed as safe by regulatory agencies . Its concentration is lowered in a number of chronic inflammatory diseases .

Future Directions

There has been a recent surge of interest in ergothioneine . Future studies with ergothioneine may target oxidative damage in a range of tissues in human diseases .

properties

IUPAC Name

[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVZBTBSURUDKC-YDALLXLXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26IN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434406
Record name N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide

CAS RN

162240-57-5
Record name N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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